molecular formula C10H8N2O2S B3060706 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide CAS No. 67433-05-0

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

Cat. No.: B3060706
CAS No.: 67433-05-0
M. Wt: 220.25 g/mol
InChI Key: MGVVRSFPVMQXTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine typically involves the protection of the amine group in pyrrolidine. One common method is the reaction of ®-2-(aminomethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will yield amines. Substitution reactions will produce various substituted pyrrolidines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine is used as a chiral building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used in the development of enzyme inhibitors and receptor antagonists. Its chiral nature makes it useful in the study of stereochemistry and its effects on biological activity .

Industry

Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its stability and reactivity make it a versatile component in many industrial processes .

Mechanism of Action

The mechanism of action of ®-2-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, inhibiting or activating biological pathways. This specificity is crucial in the development of targeted therapies and research into enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-2-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine apart from similar compounds is its specific tert-butoxycarbonyl protection, which provides stability and reactivity under various conditions. This protection allows for selective reactions and makes it a valuable intermediate in complex synthetic pathways .

Properties

IUPAC Name

2-(4-oxo-1,3-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-8(13)5-9-12-10(14)6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVVRSFPVMQXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67433-05-0
Record name ICX-56259537
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067433050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICX-56259537
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Q5CG9ML5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
Reactant of Route 2
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
Reactant of Route 3
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
Reactant of Route 4
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
Reactant of Route 5
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
Reactant of Route 6
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

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